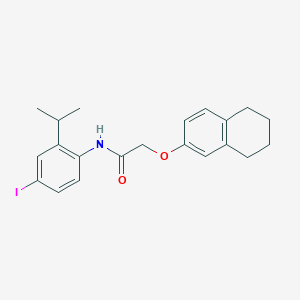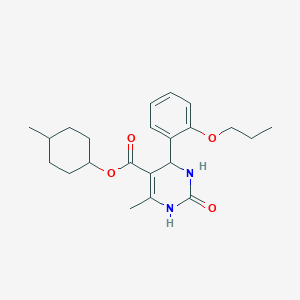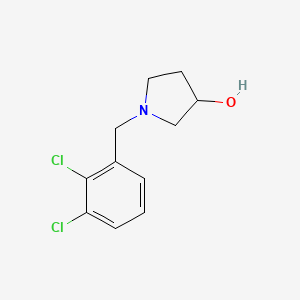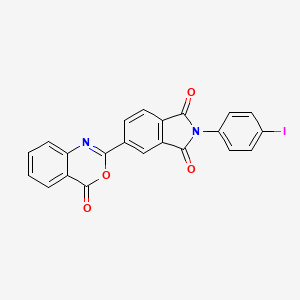
N-(4-iodo-2-isopropylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-isopropylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, commonly known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied for its potential use in the treatment of prostate cancer. It is a small molecule that selectively inhibits the activity of the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens.
Mécanisme D'action
TAK-700 selectively inhibits the activity of the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens. By inhibiting this enzyme, TAK-700 reduces the levels of androgens in the body, which can slow the growth and progression of prostate cancer.
Biochemical and Physiological Effects
TAK-700 has been shown to significantly reduce the levels of testosterone and other androgens in the body, both in preclinical studies and in clinical trials. This reduction in androgen levels has been associated with a decrease in prostate-specific antigen (PSA) levels, which is a biomarker for prostate cancer. TAK-700 has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-700 is its selectivity for the 17,20-lyase enzyme, which reduces the risk of off-target effects. Additionally, TAK-700 has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of TAK-700 is its relatively low potency compared to other androgen synthesis inhibitors, which may limit its effectiveness in certain patient populations.
Orientations Futures
There are several potential future directions for the development of TAK-700 and other androgen synthesis inhibitors. One area of research is the identification of biomarkers that can predict response to treatment, which could help to personalize therapy and improve outcomes for patients. Another area of research is the development of combination therapies that target multiple pathways involved in the development and progression of prostate cancer. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of TAK-700 in different patient populations and treatment settings.
Méthodes De Synthèse
The synthesis of TAK-700 involves a multi-step process that starts with the reaction of 4-iodo-2-isopropylaniline with ethyl 2-bromoacetate to form the intermediate ethyl 2-(4-iodo-2-isopropylphenyl)acetate. This intermediate is then reacted with 5,6,7,8-tetrahydro-2-naphthol to form the final product, TAK-700.
Applications De Recherche Scientifique
TAK-700 has been extensively studied for its potential use in the treatment of prostate cancer. Androgens play a critical role in the development and progression of prostate cancer, and the inhibition of androgen synthesis is an important therapeutic strategy for the disease. TAK-700 has shown promising results in preclinical and clinical studies as a potent and selective inhibitor of 17,20-lyase, and has the potential to be a valuable addition to the current treatment options for prostate cancer.
Propriétés
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24INO2/c1-14(2)19-12-17(22)8-10-20(19)23-21(24)13-25-18-9-7-15-5-3-4-6-16(15)11-18/h7-12,14H,3-6,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZKRFFORLNLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)

![1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride](/img/structure/B5056076.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-cyclohexylpiperazine](/img/structure/B5056090.png)
![6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5056091.png)

![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5056093.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinol](/img/structure/B5056094.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5056101.png)

![N-benzyl-4-bromo-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5056134.png)
![8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5056139.png)